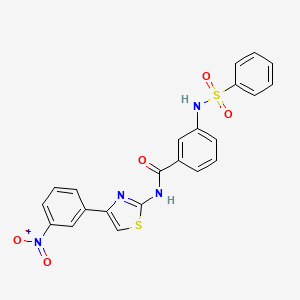

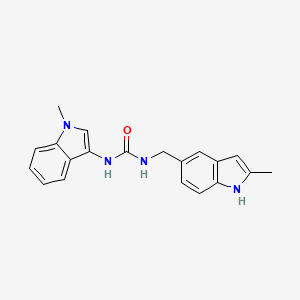

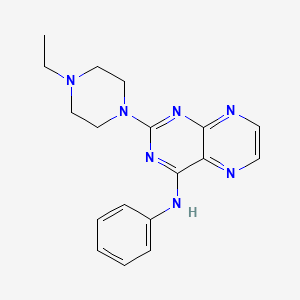

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various N-substituted benzamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been reported, with some compounds showing significant electrophysiological activity comparable to sematilide, a class III antiarrhythmic agent . Similarly, the synthesis of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides has been described, with some compounds demonstrating potent antimicrobial and antiproliferative activities . Thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, have also been synthesized and shown to possess antimicrobial activity, with electron-donating groups enhancing this effect .

Molecular Structure Analysis

The molecular

科学的研究の応用

Antimicrobial Applications

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide and its derivatives have shown promising results as antimicrobial agents. They have been effective against various bacteria and fungi, including Gram-positive, Gram-negative strains, and fungal species like Candida albicans and Aspergillus niger. Compounds with electron-donating groups like hydroxyl and amino have demonstrated maximum antimicrobial activity, whereas electron-withdrawing moieties, such as nitro groups, exhibited lower activity (Chawla, 2016). Similarly, certain N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showed potent growth inhibitory effects against pathogenic strains, with some molecules exhibiting higher potency than reference drugs (Bikobo et al., 2017).

Anticancer and Antiproliferative Activities

Certain derivatives of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide have demonstrated promising anticancer and antiproliferative activities. For instance, some synthesized derivatives showed moderate to excellent activity against various cancer cell lines, outperforming reference drugs like etoposide in certain cases (Ravinaik et al., 2021). Additionally, certain indol-3-ylazo-benzamide derivatives were identified as potent leads for developing novel antiproliferative agents, demonstrating significant activity against human colon cancer, murine leukemia, and breast cancer cell lines (Kumar et al., 2012).

Anti-Parasitic Activities

The thiazolide class of compounds, which includes N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide derivatives, has shown broad-spectrum activities against various parasites, bacteria, and viruses. These compounds have been studied for their efficacy against Neospora caninum tachyzoites and were found to exhibit significant antiparasitic activity, indicating potential applications in combating parasitic infections (Esposito et al., 2005). Further studies on the structure-activity relationships of these compounds have provided insights into designing more specific and potent anti-parasitic drugs (Hemphill et al., 2007).

Safety and Hazards

特性

IUPAC Name |

3-(benzenesulfonamido)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O5S2/c27-21(24-22-23-20(14-32-22)15-6-5-9-18(13-15)26(28)29)16-7-4-8-17(12-16)25-33(30,31)19-10-2-1-3-11-19/h1-14,25H,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDKMBBMTNZVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

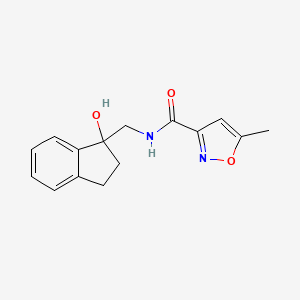

![N-(1-cyanocyclopentyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2564908.png)

![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2564921.png)

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2564922.png)

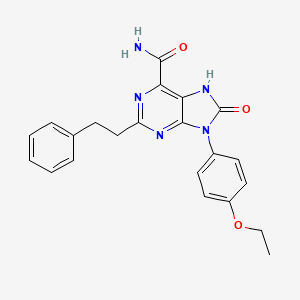

![1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2564925.png)

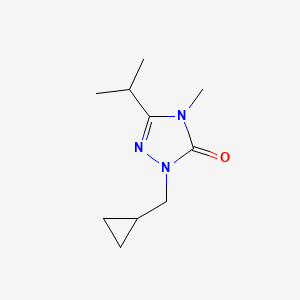

![3-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2564930.png)